4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone
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Overview
Description
Crystal Structure and DFT Study
The first paper discusses the synthesis and crystal structure of a compound closely related to 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone. The compound was synthesized through a coupling reaction under solvent-free microwave irradiation, resulting in high yield. The molecular structure features an indoline system and an isobenzofuran system connected by an enamine carbon. The crystallization occurred in the P21/n space group with a notable presence of short intermolecular interactions and π-π stacking. A Density Functional Theory (DFT) study was performed, comparing calculation data with X-ray data and analyzing the HOMO and LUMO values, which were significant for understanding the electronic properties of the molecule .
Synthesis Analysis
The synthesis of related benzofuran compounds is described in the second paper, where the authors deduced structures for dimers and a trimer obtained during the preparation of various methylbenzofurans. The paper also discusses the tautomerism observed in a specific benzoquinone derivative, which is relevant to the understanding of the chemical behavior of benzofuran derivatives .
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone can be inferred from the related compounds discussed in the papers. The presence of methoxy groups and a chloromethyl group would influence the electron distribution and reactivity of the molecule. The indoline and isobenzofuran systems present in the first paper's compound suggest that similar π-π interactions could be expected in the target molecule .
Chemical Reactions Analysis
While the papers do not directly discuss the chemical reactions of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone, the synthesis and tautomerism of related compounds provide insight into the reactivity of the benzofuran core. The presence of electron-donating methoxy groups and an electron-withdrawing chloromethyl group would affect the reactivity of the molecule, potentially facilitating nucleophilic substitution reactions at the chloromethyl site .
Physical and Chemical Properties Analysis
The third and fourth papers provide a method for the HPLC analysis of a dibenzophenone derivative, which is structurally similar to the target molecule. The high recovery rate and low variation in the HPLC method indicate that similar analytical techniques could be applied to 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone for its quantitative and qualitative analysis. The physical properties such as solubility and stability could be inferred from the HPLC method's use of methanol-water as the mobile phase .
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of complex chemical structures. For instance, it's involved in the coupling reaction with other compounds under specific conditions, leading to the formation of new chemical entities with distinct properties. The resulting compounds have been examined for their molecular structure, highlighting intricate details such as space groups and molecular interactions within the crystal structure. This aspect of research underscores the importance of the compound in facilitating the synthesis and structural elucidation of new chemical entities (Sapari et al., 2019).
Biological Activities
In biological research, derivatives of 4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone have shown promising activities. Compounds structurally related to it have exhibited cytotoxic effects against certain cancer cell lines, indicating potential therapeutic applications in cancer treatment (Yang et al., 2013). Furthermore, some derivatives have displayed good antioxidant activity, suggesting their role in combating oxidative stress (Gao et al., 2019).
Chemical Characterization and Properties
Detailed chemical characterization of this compound and its derivatives provides insights into their chemical behavior and properties. Studies have utilized various analytical techniques such as NMR, IR, and MS to investigate aspects like keto-enol tautomerism, a chemical phenomenon that has implications in the stability and reactivity of these compounds (Pires et al., 2016). Understanding these properties is crucial in tailoring these compounds for specific scientific applications.
Safety And Hazards
This would involve a detailed examination of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound, and any potential applications that have not yet been explored.
Please note that this is a general guideline and the specific details would vary depending on the specific compound and the available research. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific research paper. If you have access to a university library, they may be able to help you find more specific information. If you’re doing this for a class or a research project, your professor or a librarian might also be able to provide guidance.
properties
IUPAC Name |
4-(chloromethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-14-8-3-6(4-12)7-5-16-11(13)9(7)10(8)15-2/h3H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWVGGSUPOUZPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C(=C1)CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503170 |
Source
|
Record name | 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-6,7-dimethoxy-3H-1-isobenzofuranone | |
CAS RN |
6518-91-8 |
Source
|
Record name | 4-(Chloromethyl)-6,7-dimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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